molecular formula C6H11NO4 B1259557 Urethane acrylate

Urethane acrylate

Cat. No.: B1259557
M. Wt: 161.16 g/mol
InChI Key: UHESRSKEBRADOO-UHFFFAOYSA-N
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Description

Urethane acrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coatings

Overview : Urethane acrylates are primarily utilized in the coatings industry due to their ability to form durable and protective films upon curing. They are commonly employed in both aliphatic and aromatic forms.

  • Photocurable Coatings : Urethane acrylate oligomers can be photopolymerized using ultraviolet (UV) radiation, leading to rapid curing processes that enhance production efficiency. These coatings are applied on various substrates like wood, plastics, and metals to improve their mechanical properties and resistance to environmental factors .
  • Mechanical Property Enhancement : Research has demonstrated that formulations incorporating urethane acrylates significantly improve the mechanical properties of coated surfaces. For example, studies have shown enhanced hardness and flexibility when using aliphatic urethane acrylates compared to traditional coatings .
Type of CoatingProperties EnhancedApplications
Aliphatic UrethaneUV stability, flexibilityWood finishes, automotive
Aromatic UrethaneToughness, chemical resistanceIndustrial machinery, electronics

Adhesives

Overview : Urethane acrylates are integral in formulating UV-curable adhesives, which are widely used in the electronics and healthcare sectors.

  • UV-Curable Adhesives : These adhesives combine the benefits of urethane acrylates with modified acrylic esters to provide strong bonding capabilities while allowing for quick curing times. The composition can be tailored to achieve specific adhesive properties based on application needs .
  • Performance Studies : Research indicates that varying the ratios of prepolymers and diluents can optimize adhesive performance. For instance, studies have shown that modifying the composition can enhance adhesion strength and reduce curing time without compromising mechanical integrity .

Composites

Overview : The integration of urethane acrylates into composite materials has gained traction due to their ability to improve mechanical properties when reinforced with fibers such as aramid or graphene.

  • Graphene-Reinforced Composites : Recent studies have highlighted the potential of urethane-acrylate thermoset resins (UATR) when combined with graphenic materials. These composites exhibit superior mechanical properties compared to traditional epoxy systems, making them suitable for high-performance applications .
  • Case Studies : A comparative study demonstrated that adding graphene significantly improved tensile strength and modulus in UATR composites. This advancement positions urethane acrylates as a promising alternative in the composite materials sector .
Composite TypeReinforcement MaterialMechanical Properties Enhanced
UATR with GrapheneGrapheneIncreased tensile strength
UATR with AramidAramid fibersEnhanced impact resistance

3D Printing

Overview : Urethane acrylates are increasingly used in additive manufacturing, particularly in digital light processing (DLP) 3D printing technologies.

  • Photopolymer Resins : Various formulations of urethane acrylates have been developed for use as photopolymer resins in DLP printing. These resins exhibit tunable mechanical properties that can be adjusted based on the application requirements .
  • Research Findings : A study involving five different urethane acrylates formulated for DLP printing revealed significant differences in mechanical performance based on exposure times and material compositions. The results indicated that certain formulations achieved higher flexural strength and hardness compared to conventional acrylic resins .
Resin TypeExposure TimeMechanical Properties Achieved
Aliphatic Urethane15 minutesHigh flexural strength
Aromatic Urethane30 minutesEnhanced hardness

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

ethyl carbamate;prop-2-enoic acid

InChI

InChI=1S/C3H7NO2.C3H4O2/c1-2-6-3(4)5;1-2-3(4)5/h2H2,1H3,(H2,4,5);2H,1H2,(H,4,5)

InChI Key

UHESRSKEBRADOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N.C=CC(=O)O

Synonyms

urethane acrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask equipped with a stirring blade, 260 parts (2 mol) of 2-hydroxypropyl acrylate(molecular weight of 130) was charged and 174 parts (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise. After heating to 70° C. while paying attention to heat generation, the reaction was conducted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (H-1) as a radical polymerizable oligomer (A1).
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

232 g (2 mol) of 2-hydroxyethyl acrylate (molecular weight 116) was placed in a flask equipped with a stirring blade, and with constant stirring, 174 g (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise, with care taken over the generated heat, and the temperature was raised to 70° C. 1 g of dibutyl tin diacetate, 0.2 g of hydroquinone monomethyl ether and 1 g of 2,6-di-t-butyl-4-methylphenol were then added. Reaction was allowed to proceed at this temperature for 7 hours, and once the disappearance of NCO absorption had been confirmed via an infrared absorption spectrum, the reaction mixture was removed, yielding a urethane acrylate (A-Y) as the radical polymerizable oligomer (A). The number average molecular weight of the synthesized urethane acrylate (A-X) was 406.
Quantity
232 g
Type
reactant
Reaction Step One
Name
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polypropylene glycol (number-average molecular weight of 2000) and 2 parts of dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-1) as a radical polymerizable oligomer (A1).
Name
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a flask equipped with a stirrer, a thermometer and a reflux condenser, 222 parts of isophorone diisocyanate was charged. After heating to 70° C. while stirring, 116 parts of hydroxyethyl acrylate was added dropwise over one hour and reacted to obtain an intermediate. Then, in a flask equipped with a stirrer, a thermometer and a reflux condenser, 144 parts of acrylic acid was added to 376 parts of a bisphenol A epoxy resin (epoxy equivalent: 118 g/eq) and the reaction was conducted at 100° C. for 8 hours. To the reaction product, 338 parts of the above intermediate was added and the reaction was conducted at 80° C. for 5 hours to obtain a urethane acrylate (H-2) as a radical polymerizable oligomer (A1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polytetramethylene glycol (number-average molecular weight of 2000) and dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-2) as a radical polymerizable oligomer (A1).
Name
Quantity
2 mol
Type
reactant
Reaction Step One
Name
polytetramethylene glycol
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four

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